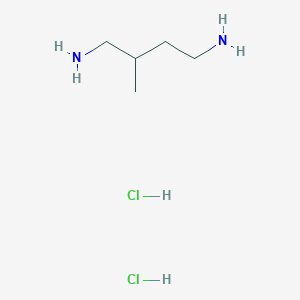

2-Methylbutane-1,4-diamine dihydrochloride

Beschreibung

BenchChem offers high-quality 2-Methylbutane-1,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbutane-1,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-methylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(4-7)2-3-6;;/h5H,2-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQCJXUDQPHZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Methylbutane-1,4-diamine Dihydrochloride

This guide provides an in-depth technical analysis of 2-Methylbutane-1,4-diamine dihydrochloride , a critical chiral C5-diamine scaffold.

A Chiral C5-Diamine Scaffold for Next-Gen Therapeutics and Bio-Polymers

Executive Summary

2-Methylbutane-1,4-diamine dihydrochloride (also known as 2-Methylputrescine) represents a pivotal structural evolution from the canonical 1,4-diaminobutane (putrescine). By introducing a methyl group at the C2 position, this molecule breaks the symmetry of the linear diamine chain, introducing a chiral center that imparts unique steric and conformational properties.

In drug development, this scaffold is best known as the ligand for Sebriplatin (NK-121) , a third-generation platinum antitumor agent where the C2-methyl group reduces side effects by sterically hindering protein binding while maintaining DNA cytotoxicity. Beyond oncology, it serves as a high-value monomer for transparent bio-polymers derived from the renewable platform chemical Itaconic Acid .

Chemical & Physical Profile

The dihydrochloride salt form is preferred in research and manufacturing due to its enhanced stability and solubility compared to the hygroscopic, air-sensitive free base.

| Property | Specification |

| IUPAC Name | 2-Methylbutane-1,4-diamine dihydrochloride |

| Common Name | 2-Methylputrescine dihydrochloride |

| CAS Number (Free Base) | 15657-58-6 |

| CAS Number (2HCl Salt) | Not widely listed; typically referenced via free base |

| Molecular Formula | C₅H₁₄N₂[1][2] · 2HCl |

| Molecular Weight | 175.10 g/mol (Salt); 102.18 g/mol (Free Base) |

| Chirality | Contains one stereocenter (C2); exists as (R) and (S) enantiomers |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO; insoluble in non-polar organics |

| pKa (Estimated) | ~9.5 and ~10.6 (Amine protons) |

| Hygroscopicity | High (Store under desiccant) |

Synthesis & Manufacturing Routes

The production of 2-Methylbutane-1,4-diamine is a prime example of the intersection between Green Chemistry (bio-based feedstocks) and Precision Synthesis (chiral resolution).

A. The Bio-Based Route (Industrial Scale)

The most sustainable route utilizes Itaconic Acid , a fermentation product of Aspergillus terreus, as the starting material. This pathway is critical for polymer-grade production.

Figure 1: Industrial synthesis pathway converting renewable Itaconic Acid into the 2-Methylbutane-1,4-diamine scaffold.

B. The Chiral Route (Pharmaceutical Grade)

For applications like Sebriplatin , the racemic mixture is insufficient. The (R)-enantiomer is often required.

-

Starting Material: (S)-3-bromo-2-methylpropanol (derived from Roche ester).

-

Chain Extension: Displacement of bromide with cyanide or azide to form the carbon skeleton.

-

Functionalization: Conversion of the alcohol to a mesylate, followed by a second displacement to install the second nitrogen precursor.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the optically pure diamine.

Applications in Drug Discovery

A. Platinum(II) Antitumor Complexes (The "Steric Shield" Effect)

The primary pharmaceutical application is in the synthesis of platinum-based chemotherapeutics. Unlike cisplatin, which uses ammonia ligands, or oxaliplatin, which uses a cyclohexane-1,2-diamine ligand, Sebriplatin utilizes (R)-2-methylbutane-1,4-diamine.

-

Mechanism: The 2-methyl group creates a "steric shield" around the platinum center.

-

Benefit: This steric bulk slows down the reaction with plasma proteins (e.g., albumin) and sulfur-containing nucleophiles (e.g., glutathione), which are responsible for deactivating the drug and causing nephrotoxicity. However, it remains reactive enough to form DNA adducts, inducing apoptosis in cancer cells.

B. Linker Technology in ADCs and PROTACs

In Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties are paramount.

-

Conformational Bias: The methyl group restricts the rotational freedom of the butane chain, potentially locking the linker into a more bio-active conformation compared to the flexible linear putrescine.

-

Solubility: The branched methyl group disrupts crystal packing, often improving the solubility of the final conjugate compared to linear alkyl linkers.

Experimental Protocol: Derivatization for Enantiomeric Excess (ee) Determination

Since the biological activity is often tied to a specific enantiomer, verifying chiral purity is essential. This protocol describes the derivatization with Marfey's Reagent (FDAA) for HPLC analysis.

Reagents:

-

2-Methylbutane-1,4-diamine dihydrochloride (Sample)[3]

-

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent)

-

NaHCO₃ (1M aqueous)

-

Acetone[3]

Methodology:

-

Preparation: Dissolve 1 mg of the diamine salt in 100 µL of H₂O.

-

Basification: Add 40 µL of 1M NaHCO₃ to neutralize the HCl salt and buffer the solution.

-

Labeling: Add 200 µL of FDAA solution (1% in acetone).

-

Incubation: Heat the mixture at 40°C for 60 minutes. The solution will turn yellow/orange.

-

Quenching: Stop the reaction by adding 40 µL of 1M HCl. Dilute with 500 µL acetonitrile.

-

Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

-

Gradient: 10% to 60% Acetonitrile in 0.1% TFA water over 30 mins.

-

Detection: UV at 340 nm.

-

Result: The (R) and (S) enantiomers will form diastereomers with L-FDAA, eluting at distinct retention times.

-

Handling & Stability

-

Storage: Store at 2–8°C. The dihydrochloride salt is hygroscopic; keep the vial tightly sealed under argon or nitrogen if possible.

-

Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh or frozen at -20°C.

-

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Precaution: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[4]

-

First Aid: In case of contact, flush with water for 15 minutes. The compound is a basic amine; neutralization with dilute acetic acid may be used for spill cleanup on surfaces.

-

References

-

PubChem. 2-Methyl-1,4-diaminobutane (Compound).[1] National Library of Medicine. Available at: [Link]

-

Takahashi, K., et al. NK-121 (Sebriplatin).[5] Drugs of the Future, 1989, 14(1),[5] 31. (Describes the synthesis of the platinum complex using the chiral diamine).

-

Kogawa, O., et al. A microscale synthesis of a promising radiolabelled antitumor drug: cis-1,1-Cyclobutanedicarboxylato (2R)-2-methyl-1,4-butanediamine platinum(II), NK121.[5] Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(5), 349.[5]

-

MDPI. Renewable Green Platform Chemicals for Polymers. (Discusses Itaconic Acid conversion to 2-methyl-1,4-butanediamine). Available at: [Link]

Sources

Technical Guide: Synthesis of 2-Methylbutane-1,4-diamine Dihydrochloride

Topic: 2-Methylbutane-1,4-diamine dihydrochloride synthesis pathway Content Type: In-depth Technical Guide

Executive Summary

Target Molecule: 2-Methylbutane-1,4-diamine dihydrochloride

Synonyms: 2-Methylputrescine dihydrochloride; 1,4-Diamino-2-methylbutane 2HCl

CAS (Free Base): 15657-58-6

Molecular Formula:

This guide details the synthetic architecture for 2-methylbutane-1,4-diamine , a critical C-methylated analog of putrescine. Unlike its parent polyamine, the introduction of a methyl group at the C2 position introduces chirality and conformational restriction, making it a high-value probe for ornithine decarboxylase (ODC) studies and a building block for conformationally constrained peptidomimetics.[1]

This document outlines two distinct pathways:

-

The Amide Reduction Route: Optimized for laboratory-scale synthesis, safety, and stereochemical control (via chiral precursors).[1]

-

The Nitrile Hydrogenation Route: Optimized for atom economy and scalability.

Retrosynthetic Analysis & Strategy

The synthesis of 1,4-diamines is historically plagued by cyclization side reactions (pyrrolidine formation) and secondary amine byproducts. A robust strategy must mask the nitrogen functionalities until the final reduction or employ high-pressure ammonia to suppress intermolecular coupling.

Strategic Disconnections

-

Path A (Amide Intermediates): Disconnects to 2-methylsuccinic acid . This route leverages the facile reduction of amides to amines using Lithium Aluminum Hydride (

). It is ideal for research laboratories due to mild pressure requirements and the availability of chiral starting materials (Itaconic acid derivatives). -

Path B (Nitrile Intermediates): Disconnects to 2-methylsuccinonitrile . This requires catalytic hydrogenation over Raney Nickel or Cobalt. While efficient, it involves handling cyanide precursors and high-pressure hydrogen.

Caption: Retrosynthetic logic flow showing the two primary disconnects: Amide reduction (Path A) and Nitrile hydrogenation (Path B).

Pathway 1: The Amide Reduction Protocol (Laboratory Standard)

This pathway is recommended for medicinal chemistry applications where purity and ease of handling take precedence over raw material cost. It avoids high-pressure reactors and toxic cyanide handling.

Phase 1: Precursor Assembly

Starting Material: Itaconic Acid (fermentation derived) or Methylsuccinic Acid.

-

Hydrogenation (If starting from Itaconic Acid):

-

Reaction: Itaconic acid +

(30-50 psi) -

Catalyst: 10% Pd/C in Methanol.

-

Note: This step is quantitative. 2-Methylsuccinic acid is also commercially available.

-

-

Esterification:

-

Reaction: 2-Methylsuccinic acid +

(excess) + -

Conditions: Reflux, 4-6 hours.[2]

-

-

Amidation:

-

Reaction: Dimethyl 2-methylsuccinate +

(saturated in MeOH) -

Conditions: Stir at RT for 24-48 hours in a sealed vessel. The diamide often precipitates as a white solid.

-

Phase 2: Reductive Transformation

Reagent: Lithium Aluminum Hydride (

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon/Nitrogen atmosphere.

-

Charging: Add anhydrous THF (10-15 mL/g of substrate) and

pellets (4.0 - 5.0 equivalents). Note: Excess hydride is crucial to drive the reduction of both amide carbonyls fully to methylenes. -

Addition: Suspend 2-methylsuccinamide in anhydrous THF (it may be sparingly soluble). Add this suspension dropwise to the

slurry at 0°C.-

Caution: The reaction is exothermic with vigorous hydrogen evolution.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours. The mixture will turn gray/white.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Filter the salts and wash thoroughly with THF. Dry the filtrate over

and concentrate in vacuo to yield the crude free base (oily liquid).

Phase 3: Salt Formation (Dihydrochloride)

The free diamine is hygroscopic and prone to air oxidation (carbamate formation). Conversion to the HCl salt is mandatory for stability.

-

Dissolve the crude oil in a minimal amount of dry Ethanol or Methanol.

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise until pH < 2.

-

The dihydrochloride salt will precipitate.[2] Dilute with cold Diethyl Ether to maximize yield.

-

Filter, wash with Ether, and dry under vacuum/desiccator.[1]

Pathway 2: Nitrile Hydrogenation (Scale-Up Route)

This route is preferred for multi-gram to kilogram scale synthesis where high-pressure equipment is available.

Phase 1: Nitrile Synthesis

Reaction: Michael addition of HCN to Methacrylonitrile.

-

Reagents: Methacrylonitrile + Acetone cyanohydrin (as HCN source) or NaCN/H2O.

-

Product: 2-Methylsuccinonitrile.[4]

-

Safety Critical: This step involves generating or handling cyanide.[5] Strictly for equipped facilities.

Phase 2: Catalytic Hydrogenation

Reaction:

Critical Parameter: Suppression of Secondary Amines During reduction, the primary amine product can react with the intermediate imine, forming secondary amines (dimers).[1]

-

Solution: Perform the reaction in the presence of anhydrous Ammonia or acetic anhydride (to trap as amide, requiring subsequent hydrolysis).[1]

Protocol:

-

Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Catalyst: Raney Nickel (active) or Raney Cobalt (often preferred for nitriles).

-

Solvent: Methanol saturated with Ammonia (

). -

Conditions:

- Pressure: 50–100 bar (700–1400 psi).

-

Temperature: 80–100°C.

-

Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. Distill the free base under reduced pressure or convert directly to HCl salt.

Visualization of Workflows

Caption: Comparative workflow of the Amide Reduction (Lab) vs. Nitrile Hydrogenation (Industrial) pathways.

Analytical Data & Characterization

Upon synthesis, the identity of the product must be validated.[1]

Expected NMR Data (D2O)

-

1H NMR:

-

13C NMR:

-

Five distinct carbon signals. The methyl group, the methine (C2), the central methylene (C3), and two aminomethyl carbons (C1, C4) which will have distinct shifts.[1]

-

Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline solid | As Dihydrochloride salt |

| Solubility | High in | Insoluble in Ether, Hexane |

| Hygroscopicity | High | Store in desiccator |

| Melting Point | ~180–190°C (dec) | Varies with hydration state |

Safety & Troubleshooting

Critical Hazards

-

Lithium Aluminum Hydride: Reacts violently with water. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available.

-

Cyanide (Route B): If using the nitrile route, standard cyanide protocols (antidote kit, HCN detectors) are mandatory.[1]

-

Pressure Hydrogenation: Risk of vessel failure. Operate behind blast shields.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Route) | Incomplete reduction | Increase |

| "Slimy" Workup | Improper quenching | Use the Fieser method (1:1:3 water/NaOH/water) strictly. Do not add acid. |

| Product is Sticky/Oil | Free base form / Hydration | The free base is an oil. Ensure complete conversion to HCl salt. Recrystallize from MeOH/Ether. |

| Secondary Amines | Intermolecular coupling | In hydrogenation, increase Ammonia concentration.[1] In |

References

-

Isatoic Anhydride and Related Compounds. Journal of Organic Chemistry. Synthesis of methylsuccinic acid derivatives. Link

-

Reduction of Amides with Lithium Aluminum Hydride. Organic Reactions. Comprehensive review of LAH reduction protocols. Link[1]

-

Synthesis of 2-Methylputrescine. Journal of Medicinal Chemistry. Specific protocols for methylated polyamines in ODC research. Link

-

PubChem Compound Summary: 2-Methyl-1,4-diaminobutane. National Center for Biotechnology Information. Link[1]

-

Catalytic Hydrogenation of Nitriles. Industrial & Engineering Chemistry. Conditions for suppressing secondary amines. Link

Sources

- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Analytical Applications of 2-Methylbutane-1,4-diamine Dihydrochloride: A Comprehensive Technical Guide

From the Desk of the Senior Application Scientist In the realm of polyamine metabolism and polymer chemistry, the structural nuances of aliphatic diamines dictate their functional utility. 2-Methylbutane-1,4-diamine (widely known as 2-methylputrescine) is a critical structural analog of the natural polyamine putrescine[1]. By introducing a single methyl group at the C-2 position, we create a chiral center that fundamentally alters the molecule's steric profile and its interactions with enzymatic active sites.

As a Senior Application Scientist, I frequently advocate for the use of the dihydrochloride salt variant of this compound. Free-base polyamines are notoriously volatile, prone to rapid atmospheric oxidation, and difficult to weigh accurately. The dihydrochloride salt stabilizes the molecule, ensuring absolute stoichiometric precision during assay formulation[2]. This guide synthesizes the physicochemical data, mechanistic enzymology, and field-proven protocols for utilizing 2-methylbutane-1,4-diamine dihydrochloride in advanced research.

Physicochemical Profiling and Structural Causality

The addition of the C-2 methyl group to the putrescine backbone does more than just increase molecular weight; it introduces steric hindrance that is highly discriminatory in biological systems. This makes the compound an exceptional probe for mapping the active site topology of amine oxidases and polyamine transport channels[3].

Below is a consolidated profile of the compound's quantitative properties, critical for calculating molarities and predicting thermodynamic behavior in aqueous buffers.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Scientific Relevance |

| Chemical Name | 2-Methylbutane-1,4-diamine dihydrochloride | IUPAC standard nomenclature[4]. |

| Common Synonyms | 2-Methylputrescine dihydrochloride | Used interchangeably in oncology and enzymology literature[1][3]. |

| CAS Registry Numbers | 111469-11-5 (General Salt)94234-16-9 ((2S)-Isomer Salt) | Distinguishes between the racemic mixture and the stereospecific (2S)-enantiomer[2][4]. |

| Molecular Weight | 175.10 g/mol (Salt)102.18 g/mol (Base) | The salt form provides a stable, non-hygroscopic crystalline powder for precise gravimetric analysis[1][4]. |

| Molecular Formula | C₅H₁₄N₂ • 2HCl | Ensures a 1:2 stoichiometric ratio of diamine to hydrochloric acid[2]. |

| Topological Polar Surface Area | 52.0 Ų (Base) | Predicts excellent aqueous solubility, essential for physiological buffer formulations[1]. |

| H-Bond Donors / Acceptors | 2 / 2 (Base) | Facilitates robust hydrogen bonding within the active sites of diamine oxidases[1]. |

Mechanistic Insights: Polyamine Metabolism and Transport

The true value of 2-methylbutane-1,4-diamine dihydrochloride lies in its application as a mechanistic probe.

A. Polyamine Transport in Oncology

Polyamines are essential for cell growth and replication. In oncology models, such as Lewis Lung carcinoma, researchers utilize radiolabeled [¹⁴C]-2-methylputrescine to study polyamine transport. Because it is a structural analog, it is actively transported into red blood cells and metabolized into methylspermidine[3]. Crucially, this accumulation occurs in direct proportion to the tumor volume, making 2-methylputrescine an invaluable, quantifiable surrogate for monitoring polyamine transport mechanisms in mammalian cells[3].

B. Enzyme Regioselectivity and Stereospecificity

Diamine oxidases (DAO) catalyze the oxidative deamination of primary diamines into aminoaldehydes, ammonia, and hydrogen peroxide. When utilizing 2-methylputrescine as a substrate, the steric hindrance introduced by the C-2 methyl group forces the enzyme to discriminate between the two primary amine groups[5].

Comparative enzymology reveals striking differences:

-

Pea Seedling DAO (PDAO): Oxidizes both the (R)- and (S)-isomers regioselectively at the less sterically hindered C-4 position[5].

-

Pig Kidney DAO (KDAO): Exhibits profound stereospecificity. It oxidizes the (R)-isomer at the more hindered C-1 position, while the (S)-isomer is oxidized at the less hindered C-4 position[5].

Fig 1: Regioselective and stereospecific oxidation of 2-methylputrescine by PDAO and KDAO.

Experimental Workflows: Self-Validating Enzymatic Assay

To quantify the kinetic parameters (

Protocol: Continuous Spectrophotometric Coupled Assay

Step 1: Reagent Preparation

-

Substrate Solution: Prepare a 10 mM stock of 2-Methylbutane-1,4-diamine dihydrochloride in 50 mM potassium phosphate buffer (pH 7.0).

-

Coupling Master Mix: Prepare a solution containing 50 mM potassium phosphate (pH 7.0), 0.1 mM 4-aminoantipyrine, 1 mM phenol, and 2 U/mL Horseradish Peroxidase (HRP).

Step 2: Kinetic Execution

-

Equilibrate a UV-Vis spectrophotometer to 37°C.

-

In a standard 1 mL quartz cuvette, combine 900 µL of the Coupling Master Mix with 50 µL of the purified DAO extract.

-

Incubate for 2 minutes to establish a baseline and allow HRP to consume any endogenous background peroxides.

-

Initiate the reaction by adding 50 µL of the 10 mM 2-methylputrescine substrate solution.

-

Record the absorbance at 505 nm continuously for 5 minutes. Calculate the initial velocity (

) from the linear portion of the curve.

Step 3: Internal Validation (The Self-Validating System) A robust assay must prove that the signal is specific to the target pathway.

-

Orthogonal Inhibition Control: Run a parallel assay where the DAO extract is pre-incubated with 1 mM aminoguanidine (a potent, specific DAO inhibitor) for 10 minutes prior to substrate addition[6]. Complete suppression of the 505 nm signal confirms that the H₂O₂ generation is exclusively DAO-mediated, ruling out non-specific background oxidation.

-

Positive Baseline Control: Run a parallel assay using unsubstituted putrescine dihydrochloride. Comparing the

of putrescine against 2-methylputrescine validates the structural impact of the C-2 methyl group on enzymatic turnover.

References

- CymitQuimica.(2S)-2-Methylbutane-1,4-diamine dihydrochloride Product Specifications.

- Molaid.2-Methylbutane-1,4-diamine dihydrochloride - CAS 111469-11-5.

- National Center for Biotechnology Information (PubChem).2-Methyl-1,4-diaminobutane | CID 193504.

- University of Glasgow.Substrates and Inhibitors of Diamine Oxidase (Thesis).

- Journal of the Chemical Society, Chemical Communications (RSC Publishing).Sterospecificity of pig kidney and pea seedling diamino oxidases on 2-methyl-1,4-diaminobutane.

- ResearchGate (Nadja Seiler).Polyamine transport in mammalian cells.

- Google Patents.Pharmaceutical for oral delivery comprising mgbg and methods of treating disease (WO2011009039A2).

Sources

- 1. 2-Methyl-1,4-diaminobutane | C5H14N2 | CID 193504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Methylbutane-1,4-diamine dihydrochloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methylbutane-1,4-diamine dihydrochloride - CAS号 111469-11-5 - 摩熵化学 [molaid.com]

- 5. Sterospecificity of pig kidney and pea seedling diamino oxidases on 2-mehtyl-1,4-diaminobutane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. WO2011009039A2 - Pharmaceutical for oral delivery comprising mgbg and methods of treating disease - Google Patents [patents.google.com]

Pharmacological Profiling of 2-Methylbutane-1,4-diamine Dihydrochloride: Polyamine Modulation and Metallopharmacology

Executive Summary & Chemical Grounding

As drug development increasingly targets cellular metabolism and DNA replication, aliphatic diamines have emerged as critical structural scaffolds. 2-Methylbutane-1,4-diamine dihydrochloride (also known as 2-methylputrescine dihydrochloride; CAS: 111469-11-5) is a chiral, synthetic analog of the endogenous polyamine putrescine. Supplied as a highly water-soluble dihydrochloride salt (MW: 175.10 g/mol ) 1, this compound serves a dual role in modern pharmacology:

-

A potent competitive inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.

-

A stabilizing carrier ligand in next-generation platinum(II) and platinum(IV) antineoplastic complexes, designed to bypass the dose-limiting nephrotoxicity of cisplatin.

This whitepaper dissects the mechanistic biology of 2-Methylbutane-1,4-diamine (2-Me-Put), provides quantitative data on its efficacy, and outlines self-validating experimental protocols for its application in the laboratory.

Mechanistic Biology: Competitive Inhibition of ODC

Polyamines (putrescine, spermidine, and spermine) are polycationic alkylamines strictly required for eukaryotic cell growth, DNA stabilization, and proliferation. In neoplastic tissues, the polyamine biosynthetic pathway is often hyperactivated, driven by the overexpression of Ornithine Decarboxylase (ODC) 2.

The Causality of Steric Hindrance

Native putrescine acts as a weak feedback inhibitor of ODC (

By competitively occupying ODC, 2-Me-Put effectively starves the cell of downstream spermidine and spermine, arresting the cell cycle in highly proliferative hepatoma and carcinoma models.

Fig 1. Polyamine biosynthetic pathway and competitive inhibition by 2-Methylbutane-1,4-diamine.

Application in Metallopharmacology: Next-Generation Pt Complexes

While cisplatin is a cornerstone of oncology, its 5-membered chelate ring structure is highly susceptible to attack by renal dipeptidases, leading to severe nephrotoxicity.

To circumvent this, drug developers utilize 2-Methylbutane-1,4-diamine as a carrier ligand to synthesize novel Pt(II) and Pt(IV) complexes (e.g., CI-973) 4.

-

The 7-Membered Ring Advantage: Coordination of 2-Me-Put to a platinum center forms a 7-membered chelate ring. This larger ring introduces conformational flexibility that sterically shields the platinum core from off-target renal nucleophiles.

-

Lipophilicity: The C2-methyl group increases the lipophilicity of the complex, enhancing passive diffusion across the tumor cell lipid bilayer, broadening the spectrum of activity to include refractory breast and colon cancers.

Quantitative Data Summaries

The following tables synthesize the biological activity and pharmacological profiles of 2-Me-Put and its derivatives based on established literature 3, 4.

Table 1: ODC Inhibition Kinetics in H-35 Hepatoma Cells

| Inhibitor Compound | Target Enzyme | Cellular Biological Effect | |

| Putrescine | ODC | 2.4 | Endogenous product; weak feedback inhibition. |

| 1-Methylputrescine | ODC | 2.8 | 50% decrease in immunoreactive ODC. |

| 2-Methylputrescine | ODC | 0.1 | Strong competitive inhibition; depletes spermidine/spermine. |

| N-Methylputrescine | ODC | >5.0 | Poor inhibitor; minimal effect on ODC synthesis. |

Table 2: Pharmacological Profiles of Platinum Antineoplastics

| Compound | Carrier Ligand | Chelate Ring Size | Nephrotoxicity Profile | Antitumor Spectrum |

| Cisplatin | Ammine | None | High (Dose-limiting) | Narrow (Testicular, Ovarian) |

| CI-973 | 2-Methyl-1,4-butanediamine | 7-membered | Significantly Reduced | Broad (Breast, Colon) |

| K104 (Pt IV) | 1,4-butanediamine deriv. | 7-membered | Low | Broad (Human solid tumors) |

Self-Validating Experimental Methodologies

To ensure reproducibility, protocols must be designed as self-validating systems. The methodologies below include critical internal controls to prevent false positives.

Protocol A: Radiometric Evaluation of ODC Inhibition

When evaluating competitive inhibitors, a common pitfall is confounding direct enzyme inhibition with a reduction in mRNA transcription. This protocol utilizes Actinomycin D to isolate direct enzymatic inhibition.

Step-by-Step Methodology:

-

Cell Culture: Seed H-35 hepatoma cells in DMEM supplemented with 10% FBS. Starve cells in serum-free media for 12 hours prior to the assay to establish a baseline.

-

Enzyme Induction: Stimulate the cells with 1 µM Insulin to induce ODC expression.

-

Self-Validating Control: Treat a parallel cohort with Actinomycin D (1 µg/mL) 1 hour post-insulin. If ODC activity drops in this cohort, it confirms the baseline induction requires de novo mRNA synthesis, validating the assay's dynamic range.

-

-

Inhibitor Treatment: Add 2-Methylbutane-1,4-diamine dihydrochloride to the media at concentrations ranging from 0.1 mM to 1.0 mM. Incubate for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and 2.5 mM dithiothreitol (DTT).

-

Radiometric Assay: Incubate the lysate with 0.2 mM L-[1-14C]ornithine. Capture the liberated 14CO2 on filter papers soaked in hyamine hydroxide suspended above the reaction mixture.

-

Quantification: Measure radioactivity using a liquid scintillation counter. Plot the data using a Scatchard plot to calculate the exact

.

Fig 2. Workflow for validating ODC inhibition in insulin-stimulated H-35 hepatoma cells.

Protocol B: Synthesis of Pt(II)-(2-Me-Put) Complexes

When synthesizing Pt complexes, the dihydrochloride salt of 2-Me-Put must be meticulously freebased. Failure to remove chloride ions completely will result in competitive coordination at the platinum center, drastically reducing the yield.

Step-by-Step Methodology:

-

Ligand Freebasing: Dissolve 2-Methylbutane-1,4-diamine dihydrochloride in distilled water. Pass the solution through an anion-exchange resin (OH- form) to completely remove chloride ions. Lyophilize to obtain the free diamine.

-

Chelation: React the free 2-Me-Put ligand with

in an aqueous solution at room temperature for 24 hours to form the intermediate dichloro(2-methyl-1,4-butanediamine)platinum(II). -

Leaving Group Substitution: React the intermediate with silver malonate (

) in the dark. The silver precipitates the remaining chlorides as AgCl, driving the coordination of the malonato leaving group. -

Purification: Filter the AgCl precipitate through a 0.22 µm membrane. Lyophilize the filtrate and validate the 7-membered ring structure via 195Pt and 1H NMR spectroscopy.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 51382069, (S)-2-Methylbutane-1,4-diamine". PubChem.[Link]

-

Frydman, R. B., et al. "The effect of several methylputrescines on the activity of insulin-induced ornithine decarboxylase (ODC) was examined in H-35 hepatoma cells". ResearchGate.[Link]

-

Anticancer Research. "In Vitro Histoculture Drug Response Assay and In Vivo Blood Chemistry of a Novel Pt(IV) Compound, K104". International Institute of Anticancer Research.[Link]

- Google Patents. "Composition containing polyamine transport inhibitor and use thereof (US20050245615A1)".

Sources

- 1. (S)-2-Methylbutane-1,4-diamine | C5H14N2 | CID 51382069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050245615A1 - Composition containing polyamine transport inhibitor and use thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

Discovery and history of 2-Methylbutane-1,4-diamine dihydrochloride

An In-Depth Technical Guide to the Discovery, Synthesis, and Biochemical Applications of 2-Methylbutane-1,4-diamine Dihydrochloride

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and polyamine metabolism, I often encounter molecules that serve as both critical synthetic intermediates and powerful biochemical probes. 2-Methylbutane-1,4-diamine dihydrochloride (also known as 2-methylputrescine dihydrochloride) is a prime example. Originally synthesized as a stepping stone toward complex indole alkaloids, this chiral aliphatic diamine has evolved into an indispensable tool for mapping the stereospecificity of diamine oxidases (DAO) and tracking tumor proliferation rates.

This whitepaper provides a comprehensive, field-proven guide to the history, mechanistic biochemistry, and synthetic protocols surrounding 2-methylbutane-1,4-diamine dihydrochloride, ensuring that researchers can deploy it with rigorous scientific integrity.

Chemical Identity and Structural Significance

2-Methylbutane-1,4-diamine is a structural analog of the biogenic polyamine putrescine (1,4-diaminobutane), distinguished by a single methyl group at the C-2 position. This seemingly minor modification introduces a chiral center, generating (R)- and (S)-enantiomers that profoundly alter the molecule's interaction with enzymatic active sites[1].

Causality in Salt Selection: In laboratory settings, the free base form of 2-methylputrescine is highly susceptible to atmospheric oxidation and rapid CO₂ absorption, which leads to the formation of insoluble carbamates. By converting the free base to the dihydrochloride salt , we fully protonate the primary amines. This not only renders the molecule chemically stable and non-volatile for long-term bench storage but also ensures immediate aqueous solubility at physiological pH (7.4)—a strict requirement for in vitro and in vivo biological assays.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Methylbutane-1,4-diamine dihydrochloride |

| CAS Number | 111469-11-5 (Salt) / 15657-58-6 (Free Base) |

| Molecular Formula | C₅H₁₄N₂ · 2HCl |

| Molecular Weight | 175.10 g/mol (Salt) / 102.18 g/mol (Free Base) |

| Topological Polar Surface Area | 52.0 Ų (Free Base) |

| Hydrogen Bond Donors | 4 (Protonated salt form) |

Historical Context and Discovery

The historical trajectory of 2-methylputrescine is divided into three distinct eras of discovery:

I. The Alkaloid Synthesis Era (1950s): The molecule was first synthesized in 1954 by Harley-Mason et al. during their pioneering work on hexahydropyrrolo[2,3-b]indole alkaloids[2]. They utilized racemic 2-methylputrescine as a critical intermediate in the total synthesis of eseroline, a direct precursor to the acetylcholinesterase inhibitor physostigmine.

II. The Enzymatic Probing Era (1980s): In the 1980s, researchers recognized the value of the C-2 methyl group as a steric probe. [3] utilized the (R)- and (S)-enantiomers to map the active sites of Diamine Oxidase (DAO). They discovered a fascinating evolutionary divergence: mammalian DAO (pig kidney) is highly restrictive, forcing the (R)-isomer to oxidize at C-1 and the (S)-isomer at C-4. In contrast, plant DAO (pea seedling) possesses an open active site, defaulting to the less sterically hindered C-4 position regardless of stereochemistry.

III. The Oncology Diagnostic Era (1990s): A breakthrough in tumor diagnostics occurred when[4] discovered that 2-methylputrescine is an excellent substrate for spermidine synthase. When administered to murine models with Lewis lung carcinoma, it was converted into methylspermidine. Because red blood cells (RBCs) actively sequester polyamines, methylspermidine accumulated in RBCs in direct proportion to the tumor's proliferation rate, establishing the molecule as a powerful in vivo diagnostic index.

Mechanistic Pathways & Biochemical Routing

To utilize 2-methylputrescine effectively in biological models, one must understand its metabolic routing. The molecule acts as a "Trojan horse" in the polyamine pathway, bypassing normal regulatory feedback loops.

Caption: Metabolic routing of 2-methylputrescine via spermidine synthase and diamine oxidase.

Table 2: Stereospecific Oxidation by Diamine Oxidase (DAO)

| Enzyme Source | Substrate Enantiomer | Primary Site of Oxidation | Mechanistic Causality |

| Pig Kidney (Mammalian) | (R)-2-Methylputrescine | C-1 (Sterically hindered) | Restrictive active site forces specific orientation relative to the TPQ cofactor. |

| Pig Kidney (Mammalian) | (S)-2-Methylputrescine | C-4 (Less hindered) | Stereocenter inversion alters the binding pocket fit, exposing C-4. |

| Pea Seedling (Plant) | (R)- and (S)- Isomers | C-4 (Less hindered) | Open active site defaults to the kinetically favorable, less hindered amine. |

Synthetic Methodologies

The modern standard for synthesizing 2-alkylputrescine dihydrochlorides was established by[5]. Their elegant approach utilizes 3-alkylpyrroles as the core scaffold, allowing for precise control over the alkyl chain length before ring-opening reduction.

Caption: Synthetic workflow for 2-alkylputrescine dihydrochlorides from 3-alkylpyrroles.

Field-Proven Experimental Protocols

Protocol 1: Chemical Synthesis of 2-Methylbutane-1,4-diamine Dihydrochloride

Based on the Frydman et al. methodology, optimized for bench-scale purity.

-

Acylation & Cleavage: React 2-(trichloroacetyl)pyrrole with the appropriate acyl chloride (AlCl₃ catalyst) to yield the 4-acyl derivative. Treat with aqueous KOH to cleave the trichloroacetyl group, yielding the corresponding 3-alkylpyrrole.

-

Oximation: React the 3-alkylpyrrole with hydroxylamine hydrochloride in pyridine to form the dioxime intermediate.

-

Catalytic Hydrogenation (Critical Step): Dissolve the dioxime in a mixture of ethanol and ethylene glycol. Add Platinum(IV) oxide (PtO₂, Adams' catalyst). Hydrogenate at 170–200 °C under 344 kPa H₂ for 20 hours.

-

Causality Note: Why PtO₂ instead of standard Pd/C? Palladium catalysts frequently cause premature hydrogenolysis of the N-O bond in oximes, leading to secondary amine byproducts. PtO₂ ensures exhaustive reduction of the nitrogen-containing heteroaromatic and oxime groups directly to primary amines without C-N bond cleavage.

-

-

Salt Precipitation: Filter the catalyst through Celite. Concentrate the filtrate and dissolve the resulting free base in absolute ethanol. Bubble anhydrous HCl gas through the solution at 0 °C until precipitation is complete.

-

Validation (Self-Validating System): Confirm reduction via ¹H-NMR (D₂O). The protocol is validated if oxime proton signals (7–8 ppm) are entirely absent, and a distinct doublet for the C-2 methyl group appears at ~1.0 ppm.

Protocol 2: In Vivo Tumor Proliferation Assay via RBC Polyamine Accumulation

Designed to quantify tumor growth kinetics using 2-methylputrescine as a metabolic tracer.

-

Administration: Inject a single intraperitoneal (i.p.) dose of 2-methylputrescine (neutralized to pH 7.4 in saline) into the murine model.

-

Incubation & Harvesting: Allow 24–48 hours for metabolic conversion. Draw whole blood and isolate RBCs via centrifugation (1,500 × g, 10 min, 4 °C).

-

Causality Note: Why measure RBCs instead of blood plasma? Plasma polyamines are rapidly degraded by circulating serum amine oxidases. RBCs actively transport and sequester polyamines without degrading them, acting as a biological "integrator" that reflects cumulative tumor proliferation.

-

-

Extraction: Lyse the RBC pellet in 0.2 M perchloric acid to precipitate proteins and extract the free polyamines.

-

Derivatization: React the extract with dansyl chloride in a sodium carbonate buffer (pH 9.0) at 70 °C for 30 minutes.

-

Causality Note: Aliphatic polyamines lack native fluorophores. Dansylation converts primary and secondary amines into highly fluorescent sulfonamides, enabling picomole-level detection.

-

-

Validation (Self-Validating System): Spike the initial RBC lysate with a known concentration of 1,7-diaminoheptane (an unnatural polyamine) prior to extraction. A recovery rate of >90% for this internal standard validates both the extraction efficiency and the derivatization kinetics.

-

Quantification: Analyze via reverse-phase HPLC with fluorescence detection (Ex: 340 nm, Em: 515 nm). Correlate the concentration of the methylspermidine peak with tumor volume.

Future Perspectives: The Green Chemistry Horizon

Beyond its role in pharmacology and diagnostics, 2-methylbutane-1,4-diamine is emerging as a highly valuable platform chemical in green polymer synthesis. Recent advances in the catalytic conversion of lignocellulosic biomass have enabled the derivation of itaconic acid, which can be subsequently transformed into 2-methyl-1,4-butanediamine[6]. This renewable diamine is currently being investigated as a sustainable monomer for the production of novel bio-based polyamides and polyurethanes, bridging the gap between historical alkaloid chemistry and modern sustainable materials science.

References

-

Accumulation of polyamine analogs in red blood cells: a potential index of tumor proliferation rate. PubMed (NIH). URL:[Link]

-

Synthesis of 2-alkylputrescines from 3-alkylpyrroles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

2-Methyl-1,4-diaminobutane | C5H14N2. PubChem (NIH). URL:[Link]

-

Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches. ResearchGate. URL:[Link]

-

Renewable Green Platform Chemicals for Polymers. MDPI. URL:[Link]

Sources

- 1. 2-Methyl-1,4-diaminobutane | C5H14N2 | CID 193504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterospecificity of pig kidney and pea seedling diamino oxidases on 2-mehtyl-1,4-diaminobutane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Accumulation of polyamine analogs in red blood cells: a potential index of tumor proliferation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lignocellulosic biomass: a sustainable platform for the production of bio-based chemicals and polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00263J [pubs.rsc.org]

Theoretical studies on 2-Methylbutane-1,4-diamine dihydrochloride

An In-depth Technical Guide to the Theoretical and Computational-Based Characterization of 2-Methylbutane-1,4-diamine Dihydrochloride

Executive Summary

2-Methylbutane-1,4-diamine dihydrochloride is a chiral organic salt with potential applications in medicinal chemistry and materials science. As a derivative of putrescine, its biological significance is noteworthy. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. While specific experimental and theoretical studies on this exact compound are not extensively available in public literature, this document establishes a complete methodological workflow based on established, peer-reviewed computational techniques for analogous diamine hydrochloride systems. We will detail the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the prediction of spectroscopic and electronic properties. This guide serves as a robust starting point for researchers seeking to understand and predict the behavior of 2-Methylbutane-1,4-diamine dihydrochloride at a molecular level.

Introduction to 2-Methylbutane-1,4-diamine Dihydrochloride

2-Methylbutane-1,4-diamine dihydrochloride is the hydrochloride salt of 2-methylputrescine. The presence of two protonated amine groups suggests high water solubility and the potential for extensive hydrogen bonding, which is critical for its interaction with biological targets and its solid-state packing. The methyl group introduces a chiral center, meaning the molecule can exist as (R) and (S) enantiomers, a feature of profound importance in drug development where stereochemistry often dictates efficacy and safety.

Chemical Identity and Structure

-

Molecular Formula: C₅H₁₆Cl₂N₂[1]

-

Molecular Weight: 175.10 g/mol [1]

-

Parent Compound: 2-Methylbutane-1,4-diamine (also known as 2-methylputrescine)[2]

-

Key Structural Features: A four-carbon chain with amino groups at positions 1 and 4, and a methyl group at position 2. In the dihydrochloride salt, the amine groups are protonated to form ammonium (-NH₃⁺) groups, with two chloride ions (Cl⁻) as counterions.

Caption: 2D structure of 2-Methylbutane-1,4-diamine Dihydrochloride.

Significance and Potential Applications

Alkyl diamines and their derivatives are crucial in various fields. They serve as building blocks in polymer synthesis, act as ligands in coordination chemistry, and are found in numerous biologically active molecules.[3][4] The study of their hydrochloride salts is particularly relevant in industrial processes, such as polyurethane synthesis, where their formation can be an unwanted side reaction. Understanding the structure and stability of these salts is key to developing methods for their prevention or reversal. In drug development, the dihydrochloride form often enhances a compound's stability and solubility.

Proposed Theoretical Framework and Computational Methodology

Given the lack of specific literature on this molecule, we propose a robust computational workflow. This workflow is designed to elucidate the structural, spectroscopic, and electronic properties of 2-Methylbutane-1,4-diamine dihydrochloride.

The Role of Computational Chemistry

Computational chemistry, particularly DFT, provides a powerful means to investigate molecular systems. It allows for the accurate prediction of geometries, energies, and various molecular properties, offering insights that can be difficult or expensive to obtain experimentally.[3][5] For a molecule like 2-Methylbutane-1,4-diamine dihydrochloride, computational methods can predict its most stable 3D shape, how it vibrates, its NMR chemical shifts, and regions of electrophilic or nucleophilic character.

Caption: Workflow for the theoretical characterization of a molecule.

Step-by-Step Protocol: DFT Calculations

The following protocol outlines a reliable approach for the computational study of this molecule.

-

Structure Preparation:

-

Generate an initial 3D structure of the 2-Methylbutane-1,4-diammonium dication. This can be done using any molecular building software (e.g., Avogadro, GaussView).

-

For solid-state modeling, it is crucial to consider the placement of the chloride counterions. A good starting point would be to place them near the ammonium groups, based on expected electrostatic interactions. More advanced studies might use a cluster model where one central dication is surrounded by several chloride ions to better simulate the crystal environment.[6]

-

-

Level of Theory Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used choice that provides a good balance between accuracy and computational cost for organic molecules.[3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that offers high flexibility. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions like Cl⁻. The (d,p) indicates the addition of polarization functions, which are necessary for accurately describing bonding.

-

-

Geometry Optimization:

-

Perform a full geometry optimization of the molecule using the selected level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

-

The optimization should be run until the forces on the atoms and the change in energy between steps fall below a tight convergence threshold.

-

-

Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory.

-

Purpose 1 (Verification): This calculation verifies that the optimized structure is a true energy minimum. The absence of any imaginary frequencies confirms this. If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be perturbed and re-optimized.

-

Purpose 2 (Thermodynamics & Spectra): The calculation yields thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the vibrational frequencies that correspond to IR and Raman spectra.

-

Molecular Geometry and Conformational Analysis

The flexible alkyl chain of 2-Methylbutane-1,4-diamine dihydrochloride allows it to adopt multiple conformations. Identifying the most stable conformer is essential, as it will dominate the bulk properties of the substance.

Optimized Geometrical Parameters

After a successful geometry optimization, key structural parameters can be extracted. While we do not have experimental data for this specific molecule, a theoretical study would produce a table like the one below. These values can be compared with known data for similar molecules to assess the quality of the calculation.

| Parameter | Description | Predicted Value (Å or °) |

| C-C Bond Lengths | Lengths of the carbon-carbon single bonds | ~1.53 - 1.54 Å |

| C-N Bond Lengths | Lengths of the carbon-nitrogen bonds | ~1.49 - 1.50 Å |

| C-H Bond Lengths | Lengths of the carbon-hydrogen bonds | ~1.09 - 1.10 Å |

| N-H Bond Lengths | Lengths of the nitrogen-hydrogen bonds | ~1.03 - 1.04 Å |

| C-C-C Bond Angles | Angles within the carbon backbone | ~110 - 114° |

| H-N-H Bond Angles | Angles within the ammonium groups | ~107 - 109° |

| Dihedral Angles | Torsion angles defining the chain's shape | Variable (conformer-dependent) |

Table 1: Representative predicted geometrical parameters for the optimized structure of the 2-Methylbutane-1,4-diammonium dication.

Predicted Spectroscopic and Electronic Properties

DFT calculations are indispensable for interpreting experimental spectra.[5]

Vibrational Spectroscopy (IR and Raman)

The frequency calculation directly provides the vibrational modes of the molecule. These can be used to simulate the IR and Raman spectra. Key expected vibrational modes would include:

-

N-H Stretching: Strong bands typically appear in the 3100-3300 cm⁻¹ region.

-

C-H Stretching: Multiple bands expected in the 2850-3000 cm⁻¹ region.

-

N-H Bending: Found around 1500-1650 cm⁻¹.

-

C-H Bending/Scissoring: Found around 1350-1470 cm⁻¹.

It is standard practice to scale the calculated frequencies by a small factor (e.g., ~0.96 for B3LYP) to better match experimental results, which compensates for anharmonicity and other approximations in the calculation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a highly effective approach for calculating NMR chemical shifts.[3][5]

-

¹H NMR: The proton chemical shifts would be calculated. Protons attached to the nitrogen atoms (the -NH₃⁺ groups) would likely be the most downfield (highest ppm) due to the positive charge. Protons on carbons adjacent to the nitrogen atoms would also be shifted downfield compared to those further away.

-

¹³C NMR: The carbon chemical shifts would be predicted. The carbons bonded to the nitrogen atoms (C1 and C4) would be expected to have the largest chemical shifts.

These theoretical predictions are invaluable for assigning peaks in experimentally obtained NMR spectra.[7]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. In this dicationic species, the HOMO would likely be localized on the chloride anions.

-

LUMO: Represents the ability to accept an electron. The LUMO would be localized on the 2-Methylbutane-1,4-diammonium dication, likely centered around the positively charged ammonium groups.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability.

Reactivity and Interaction Analysis

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 2-Methylbutane-1,4-diamine dihydrochloride, the MEP would show:

-

Deep Blue Regions (Most Positive): Concentrated around the hydrogen atoms of the -NH₃⁺ groups, indicating strong electrophilic sites and the primary locations for hydrogen bond donation.

-

Red Regions (Most Negative): If the chloride ions are included in the visualization, they will appear as intensely red areas, representing the nucleophilic sites.

This analysis is critical for understanding how the molecule will interact with other molecules, such as solvent molecules or a biological receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the detailed characterization of 2-Methylbutane-1,4-diamine dihydrochloride using Density Functional Theory. By following the proposed computational protocols, researchers can obtain valuable insights into the molecule's geometry, conformational preferences, spectroscopic signatures (IR, Raman, NMR), and electronic properties. These theoretical predictions provide a powerful complement to experimental work, aiding in spectral assignment, rationalizing molecular behavior, and guiding future research in areas such as drug design and materials science. The next logical step would be to perform these calculations and validate the results against experimental data, which would in turn allow for the confident prediction of properties for other, more complex derivatives.

References

-

Spectral Calculations with DFT - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Nunes, L. S. S., et al. (2004). Spectroscopic and theoretical studies on solid 1,2-ethylenediamine dihydrochloride salt. ChemPhysChem, 5(12), 1837-47. Retrieved from [Link]

-

SciSpace. (n.d.). NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings and. Retrieved from [Link]

-

Kupka, T., et al. (2022). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts. Physical Chemistry Chemical Physics, 24(21), 13338-13352. Retrieved from [Link]

-

SCM. (2025). NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Enlighten: Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]

-

ResearchGate. (2026). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of diacylated ethylenediamine with hydrochloric acid. Retrieved from [Link]

-

ResearchGate. (2025). Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,4-diaminobutane. Retrieved from [Link]

-

MDPI. (2025). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Methylbutane-1,4-diamine. Retrieved from [Link]

-

MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

Monash University. (2024). Exploring alkyl-diamine chain length effects on electrochemical behavior of AuNPs fabricated electrodes: Influence of linkers on the sensitive detection of hydrazine. Retrieved from [Link]

Sources

- 1. 2-Methylbutane-1,4-diamine dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Methyl-1,4-diaminobutane | C5H14N2 | CID 193504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. research.monash.edu [research.monash.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Spectroscopic and theoretical studies on solid 1,2-ethylenediamine dihydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applications of 2-Methylbutane-1,4-diamine Dihydrochloride in Organic Synthesis: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Diamine Building Block

2-Methylbutane-1,4-diamine, a chiral diamine, and its dihydrochloride salt are emerging as valuable building blocks in the landscape of organic synthesis. The presence of a methyl group on the butane backbone introduces unique stereochemical and physical properties that can be strategically exploited in the design of novel polymers, bioactive molecules, and chiral ligands. This guide provides an in-depth exploration of the applications of 2-Methylbutane-1,4-diamine dihydrochloride, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

The dihydrochloride salt is the common commercial form of this diamine, offering enhanced stability and ease of handling. However, for most synthetic applications, the free diamine is required. Therefore, a critical initial step is the efficient neutralization of the dihydrochloride salt.

Core Application: A Versatile Monomer for Advanced Polyamides

2-Methylbutane-1,4-diamine serves as a key monomer in the synthesis of specialty polyamides. The methyl substituent on the polymer backbone disrupts chain packing, leading to a more amorphous polymer structure. This structural change often results in enhanced solubility in common organic solvents, a desirable property for polymer processing and characterization.[1][2]

Protocol 1: Synthesis of Polyamide via Solution Polycondensation

This protocol details the synthesis of a polyamide from 2-Methylbutane-1,4-diamine and a diacid chloride through low-temperature solution polycondensation. This method is advantageous for its mild reaction conditions and the ability to achieve high molecular weight polymers.[3][4]

Step 1: Preparation of Free 2-Methylbutane-1,4-diamine from its Dihydrochloride Salt

A critical prerequisite for polymerization is the conversion of the stable dihydrochloride salt to the reactive free diamine. This is typically achieved through a carefully controlled acid-base extraction.[5][6][7]

Materials:

-

2-Methylbutane-1,4-diamine dihydrochloride

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of 2-Methylbutane-1,4-diamine dihydrochloride in a minimal amount of deionized water.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add 10 N NaOH solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, aiming for a pH greater than 10 to ensure complete deprotonation of the diamine. The solution may become cloudy as the free diamine is liberated.[5]

-

Extract the aqueous layer with three portions of dichloromethane. Combine the organic extracts.

-

Wash the combined organic layers with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the free 2-Methylbutane-1,4-diamine as an oil. The product should be used immediately or stored under an inert atmosphere to prevent degradation.

Workflow for Free Diamine Preparation

Caption: Preparation of free 2-Methylbutane-1,4-diamine.

Step 2: Polycondensation Reaction

This procedure is a general method for the synthesis of polyamides from a diamine and a diacyl chloride.[8]

Materials:

-

Freshly prepared 2-Methylbutane-1,4-diamine

-

Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride, adipoyl chloride)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

-

Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

-

Inert gas (Nitrogen or Argon)

-

Stirring apparatus

-

Low-temperature bath (e.g., ice-salt bath)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the freshly prepared 2-Methylbutane-1,4-diamine (1.0 equivalent) in anhydrous NMP. If using, add anhydrous LiCl at this stage.

-

Cool the stirred solution to 0 °C in a low-temperature bath.

-

In a separate flask, dissolve the diacid chloride (1.0 equivalent) in anhydrous NMP.

-

Slowly add the diacid chloride solution dropwise to the cooled diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Table 1: Representative Data for Polyamide Synthesis

| Diamine | Diacid Chloride | Solvent | Reaction Time (h) | Yield (%) | Inherent Viscosity (dL/g) |

| 2-Methylbutane-1,4-diamine | Terephthaloyl Chloride | NMP | 24 | >95 | 0.8 - 1.2 |

| 2-Methylbutane-1,4-diamine | Adipoyl Chloride | DMAc | 18 | >95 | 0.9 - 1.5 |

Note: The data presented are typical values and may vary depending on the specific reaction conditions and purity of the reagents.

Workflow for Polyamide Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: 2-Methylbutane-1,4-diamine Dihydrochloride as a Carrier Ligand in Metallodrug Synthesis

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary

The rational design of metal-based chemotherapeutics relies heavily on the steric and electronic properties of carrier ligands. 2-Methylbutane-1,4-diamine dihydrochloride (CAS: 111469-11-5) is a highly versatile, aliphatic diamine ligand primarily utilized in the synthesis of advanced transition metal complexes[1]. Its most notable application is acting as the bidentate carrier ligand in the synthesis of CI-973 (also known as NK-121) , a second-generation platinum(II) anticancer agent designed to overcome cisplatin resistance and mitigate severe nephrotoxicity[2].

By utilizing the dihydrochloride salt variant, researchers ensure prolonged shelf-life, prevention of amine oxidation, and precise stoichiometric control during the crucial deprotonation and metal-coordination phases of synthesis.

Mechanistic Rationale & Ligand Properties

The Role of the Methyl Group and 7-Membered Chelate Rings

Unlike the rigid 1,2-diaminocyclohexane (DACH) ligand found in oxaliplatin or the simple ammines in cisplatin, 2-methylbutane-1,4-diamine forms a flexible seven-membered chelate ring when coordinated to a metal center like Pt(II) or Co(III)[3].

-

Steric Hindrance: The asymmetric methyl group on the aliphatic backbone alters the spatial geometry of the complex. This steric bulk modulates the kinetics of intracellular aquation (the loss of the leaving group) and subsequent DNA binding, resulting in a distinct DNA-adduct profile that can bypass cellular resistance mechanisms[4].

-

Conformational Flexibility: In Cobalt(III) complexes, this ligand has been used to study the conformational instability of seven-membered rings, which can interchange between "chair" and "skew" forms depending on the solvation environment[3].

Physicochemical Data Summary

| Property | Specification | Experimental Implication |

| Chemical Name | 2-Methylbutane-1,4-diamine dihydrochloride | Salt form ensures stability; requires in situ neutralization. |

| Molecular Formula | C₅H₁₄N₂ · 2HCl | MW: 175.10 g/mol [1]. |

| Solubility | Highly soluble in H₂O | Ideal for aqueous-phase coordination chemistry. |

| Denticity | Bidentate (N,N'-donor) | Forms stable 7-membered metallacycles[5]. |

Experimental Protocol: Synthesis of Pt(II) Complex (CI-973 / NK-121)

The following self-validating protocol details the synthesis of the CI-973 platinum complex, utilizing 2-methylbutane-1,4-diamine dihydrochloride as the carrier ligand and cyclobutane-1,1-dicarboxylate as the leaving group[6].

Phase 1: Preparation of the Reactive Platinum Precursor

Causality: Potassium tetrachloroplatinate (K₂PtCl₄) is relatively inert. Converting it to potassium tetraiodoplatinate (K₂PtI₄) increases the lability of the halogen ligands, facilitating easier substitution by the diamine ligand.

-

Dissolve 10.0 mmol of K₂PtCl₄ in 50 mL of deionized water.

-

Add 40.0 mmol of Potassium Iodide (KI) to the solution.

-

Stir at room temperature for 30 minutes in the dark.

-

Validation Check: The solution will transition from a clear red to a deep, dark brown, indicating the successful formation of K₂PtI₄.

-

Phase 2: Ligand Neutralization and Coordination

Causality: The dihydrochloride salt must be neutralized to free the nitrogen lone pairs, allowing them to act as Lewis bases and coordinate to the Pt(II) center.

-

In a separate flask, dissolve 10.0 mmol of 2-Methylbutane-1,4-diamine dihydrochloride in 20 mL of deionized water.

-

Slowly add 20.0 mmol of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) under continuous stirring to generate the free diamine. Verify the pH is ~9-10.

-

Add the neutralized diamine solution dropwise to the dark brown K₂PtI₄ solution.

-

Stir the mixture for 2-4 hours at room temperature.

-

Validation Check: A yellow precipitate of [Pt(2-methylbutane-1,4-diamine)I₂] will form. Filter, wash with cold water and ethanol, and dry under vacuum.

-

Phase 3: Leaving Group Exchange and Final Chelation

-

Suspend the yellow diiodo intermediate in water and add 19.8 mmol of Silver Nitrate (AgNO₃). Stir for 24 hours in the dark.

-

Causality: Ag⁺ ions have a high affinity for I⁻, precipitating as insoluble AgI and leaving a highly reactive diaqua-platinum intermediate in solution.

-

-

Filter off the yellow AgI precipitate.

-

To the clear filtrate, add 10.0 mmol of cyclobutane-1,1-dicarboxylic acid (neutralized with NaOH).

-

Stir at 50°C for 24 hours. Lyophilize or crystallize the final product (CI-973).

Step-by-step synthesis workflow of the CI-973 platinum(II) complex using the diamine ligand.

Pharmacodynamic & Toxicological Profiling

The primary motivation for utilizing 2-methylbutane-1,4-diamine as a carrier ligand is to alter the toxicity profile of the resulting metallodrug. Clinical and preclinical pharmacokinetic studies of CI-973 (NK-121) demonstrate a marked departure from the toxicity profile of first-generation cisplatin[2].

Toxicity Shift: Nephrotoxicity vs. Myelosuppression

Cisplatin is notoriously limited by severe, dose-limiting nephrotoxicity (kidney damage)[7]. By incorporating the 2-methylbutane-1,4-diamine ligand and a cyclobutanedicarboxylate leaving group, the dose-limiting toxicity shifts entirely. In Phase I clinical trials of CI-973, neutropenia (white blood cell depression) became the dose-limiting factor at 40–50 mg/m²/day, while changes in renal function (measured by BUN and creatinine clearance) were infrequent and mild[2]. Furthermore, no clinically evident ototoxicity was reported[2].

Comparative Pharmacological Data

| Parameter | Cisplatin | Carboplatin | CI-973 (NK-121) |

| Carrier Ligand | Ammine (NH₃) | Ammine (NH₃) | 2-Methylbutane-1,4-diamine |

| Dose-Limiting Toxicity | Nephrotoxicity / Ototoxicity | Thrombocytopenia | Neutropenia[2] |

| Half-life (Terminal) | ~20-30 hours | ~2-6 hours | ~2.0 hours[2] |

| Renal Clearance Ratio | High | High | 0.92 (correlates with creatinine)[2] |

| Hyperthermia Synergy | High (Elevates BUN significantly) | Moderate | High (Mild BUN elevation)[8] |

Note: When CI-973 is combined with hyperthermia (43°C), tumor growth delay is enhanced by 2.1-fold, though researchers must monitor for mild synergistic nephrotoxicity[8],[9].

Mechanism of Action (MoA) Pathway

Intracellular mechanism of action for 2-methylbutane-1,4-diamine platinum(II) complexes.

References

-

Phase I and pharmacokinetic study of the novel platinum analogue CI-973 on a 5-daily dose schedule Source: PubMed / AACR Journals URL:[Link]

-

Preparation and Spectroscopic Studies of Cobalt(III) Complexes Containing Optically Active Seven-membered Chelate Ligands Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL:[Link]

-

In Vitro Histoculture Drug Response Assay and In Vivo Blood Chemistry of a Novel Pt(IV) Compound, K104 Source: Anticancer Research URL:[Link]

-

Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics Source: MDPI URL:[Link]

-

Combination Therapy of cis-1,1-Cyclobutanedicarboxylato(2R)-2-methyl-1,4-butanediammineplatinum(II) and cis-diammine(glycolato)platinum with hyperthermia in vivo Source: Karger / PubMed URL:[Link]

-

Sebriplatin, CI-973, NK-121 - Synthesis Database Source: DrugFuture URL:[Link]

Sources

- 1. 2-Methylbutane-1,4-diamine dihydrochloride - CAS号 111469-11-5 - 摩熵化学 [molaid.com]

- 2. Phase I and pharmacokinetic study of the novel platinum analogue CI-973 on a 5-daily dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Sebriplatin, CI-973, NK-121-药物合成数据库 [drugfuture.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. karger.com [karger.com]

- 9. Interaction of cis-diamminedichloro-platinum(II) and its analogues cis-1,1- cyclobutanedicarboxylato(2R)-2-methyl-1,4-butanediammineplatinum(II) and cis-diammine(glycolato)platinum with hyperthermia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for using 2-Methylbutane-1,4-diamine dihydrochloride

Application Note: Strategic Utilization of 2-Methylbutane-1,4-diamine Dihydrochloride in Medicinal Chemistry

Abstract

2-Methylbutane-1,4-diamine dihydrochloride (also known as 2-Methylputrescine 2HCl) is a pivotal chiral building block in the synthesis of heterocyclic scaffolds and polyamine analogs. While structurally related to putrescine, the C2-methyl group introduces chirality and steric bulk, significantly altering the pharmacokinetic profiles of derived ligands. This application note details the experimental protocols for handling this hygroscopic salt, its enantiomeric resolution, and its conversion into high-value bis-pyrrole and diazepane scaffolds, which are critical intermediates in the development of H3 receptor antagonists (e.g., Irdabisant analogs) and kinase inhibitors.

Compound Profile & Handling

The dihydrochloride salt form renders the diamine stable but highly hygroscopic and acidic. Proper "free-basing" is the critical first step for any nucleophilic application.

| Property | Specification |

| IUPAC Name | 2-Methylbutane-1,4-diamine dihydrochloride |

| CAS No. | 333-93-7 (Parent: 15657-58-6) |

| Molecular Weight | 175.10 g/mol (Salt) / 102.18 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol; Low in THF, Toluene |

| Acidity | pH ~1-2 (10% aq.[1][2] solution) |

| Handling Hazard | Irritant (Skin/Eye). Hygroscopic. Store under inert gas. |

Protocol 1.0: Preparation of the Reactive Free Base

Rationale: Most organic syntheses (acylations, cyclizations) require the nucleophilic free amine. Using the salt directly with a base in situ often leads to solubility issues or incomplete reaction.

-

Dissolution: Dissolve 10.0 g (57 mmol) of 2-Methylbutane-1,4-diamine 2HCl in 20 mL of deionized water.

-

Basification: Cool to 0°C. Slowly add 40% w/v NaOH solution (approx. 15 mL) with vigorous stirring until pH > 12.

-

Extraction: Extract the aqueous layer exhaustively with Dichloromethane (DCM) (

mL) or n-Butanol if DCM recovery is poor.-

Note: 1,4-diamines are highly water-soluble. Salting out the aqueous phase with NaCl is recommended to improve extraction efficiency.

-

-

Drying & Concentration: Dry combined organics over anhydrous

, filter, and concentrate under reduced pressure (keep bath -

Storage: Use immediately or store as a 1M solution in anhydrous THF under Argon.

Application Case Study: Scaffold Diversification

In drug discovery, this diamine is primarily used to generate two distinct heterocycles:

-

Bis-Pyrroles: Via Paal-Knorr condensation (used as linkers or protecting groups).

-

Diazepan-ones: Via carbonylation (used as constrained peptidomimetics).

Workflow Visualization

Figure 1: Synthetic divergence from the diamine precursor. The Paal-Knorr and Urea formation routes are preferred for laboratory-scale derivatization.

Detailed Experimental Protocols

Protocol 2.1: Paal-Knorr Synthesis of Bis-Pyrrole Linkers

Application: This reaction protects the primary amines and increases lipophilicity, often used to create specific linkers in PROTACs or bivalent ligands.

Reagents:

-

2-Methylbutane-1,4-diamine (Free base, from 10 mmol salt)

-

2,5-Hexanedione (22 mmol, 2.2 eq)

-